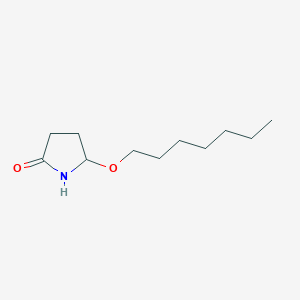
5-(n-Heptyloxy)-pyrrolidin-2-one
Cat. No. B8395374
M. Wt: 199.29 g/mol
InChI Key: JZYGBDYECBKRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04882350
Procedure details


A mixture of 8 g of 5-hydroxy-pyrrolidin-2-one, 100 cm3 of n-heptanol and 4 g of Amberlite IR 120H is heated to 60° C. for 4 hours, filtered, then the solvent is eliminated under 0.3 mbar at 45° C./60° C. 11.9 g of the expected product is obtained, m.p. 52°-54° C., crystallized from hexane.


Name
Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH:2]1[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1.[CH2:8](O)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>>[CH2:8]([O:1][CH:2]1[NH:6][C:5](=[O:7])[CH2:4][CH2:3]1)[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1CCC(N1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCC)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is eliminated under 0.3 mbar at 45° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
60° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCC)OC1CCC(N1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
